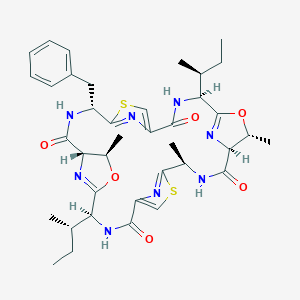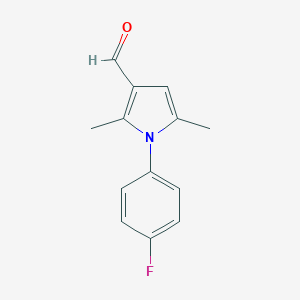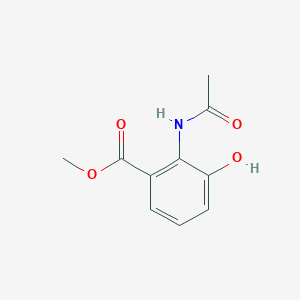
Methyl 2-acetamido-3-hydroxybenzoate
描述
Methyl 2-acetamido-3-hydroxybenzoate, also known as N-acetyl-3-hydroxyanthranilic acid methyl ester, is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. This compound is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-hydroxybenzoate can be synthesized through various methods. One common approach involves the acylation of 3-hydroxyanthranilic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Methyl 2-acetamido-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 2-acetamido-3-hydroxybenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules.
Medicine: Research explores its potential as a non-steroidal anti-inflammatory drug (NSAID) derivative with analgesic properties.
Industry: It is utilized in the production of herbicides and other agrochemicals.
作用机制
The mechanism of action of methyl 2-acetamido-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
相似化合物的比较
Methyl 2-acetamido-3-hydroxybenzoate can be compared with other similar compounds such as:
Methyl 3-hydroxybenzoate: Lacks the acetamido group, resulting in different chemical reactivity and biological activity.
Methyl 2-acetamido-4-hydroxybenzoate: Similar structure but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
methyl 2-acetamido-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9-7(10(14)15-2)4-3-5-8(9)13/h3-5,13H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQWWVFTDMWMEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
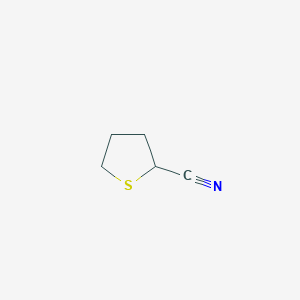

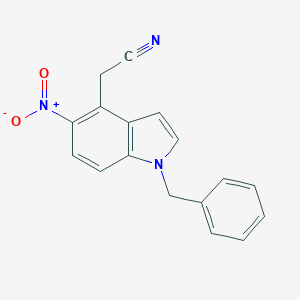
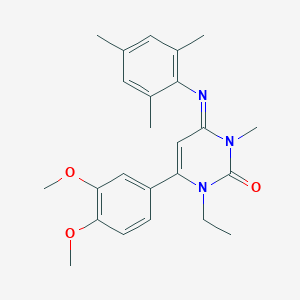

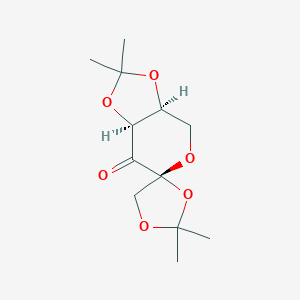

![ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B50612.png)

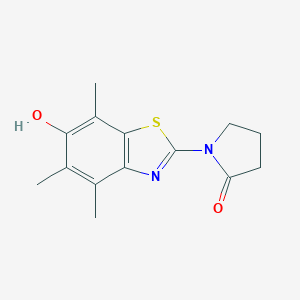

![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)
